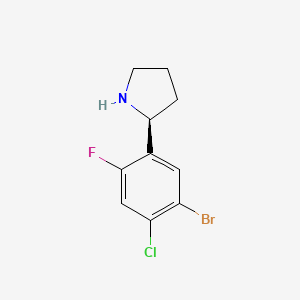
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-bromo-4-chloro-2-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-chloro-2-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, amination, and cyclization, to form the desired intermediate.
Final Product: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its chiral nature makes it valuable for investigating enantioselective processes.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(5-Bromo-4-chloro-2-fluorophenyl)pyrrolidine can be compared with other substituted pyrrolidines, such as (S)-2-(4-chlorophenyl)pyrrolidine and (S)-2-(4-bromophenyl)pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the phenyl ring can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H10BrClFN |
|---|---|
Molekulargewicht |
278.55 g/mol |
IUPAC-Name |
(2S)-2-(5-bromo-4-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI-Schlüssel |
SACYHSLCNBNWFG-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)Br |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


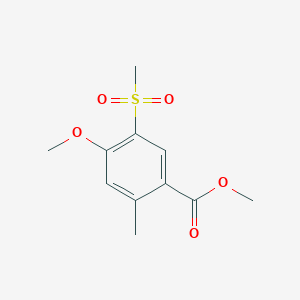

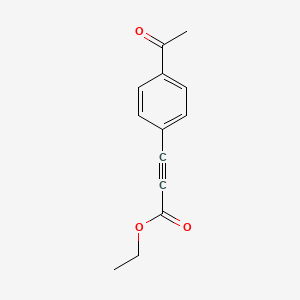
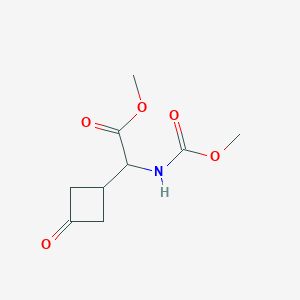

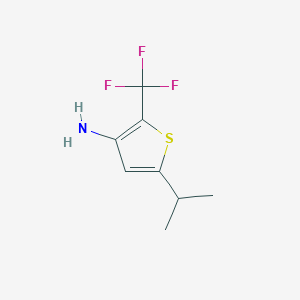
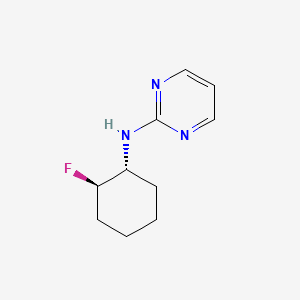
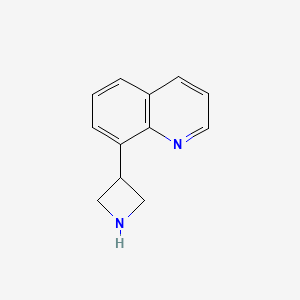
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)

![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
